molecular formula C9H11ClO B3145689 2-Chloro-6-isopropylphenol CAS No. 57883-02-0

2-Chloro-6-isopropylphenol

Cat. No.: B3145689
CAS No.: 57883-02-0
M. Wt: 170.63 g/mol
InChI Key: OMVPLNVGFKQPDD-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom at the second position and an isopropyl group at the sixth position on the phenol ring. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropylphenol typically involves the chlorination of 6-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is introduced to 6-isopropylphenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated phenols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Chloro-6-isopropylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound’s antiseptic properties make it useful in biological studies, particularly in the development of antimicrobial agents.

    Medicine: Research into its potential therapeutic applications includes its use as a disinfectant and in the formulation of antiseptic solutions.

    Industry: It is employed in the production of disinfectants, preservatives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to its phenolic structure, which allows it to penetrate and disrupt lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, phenol, lacks the chlorine and isopropyl substituents but shares similar antiseptic properties.

    2,6-Dichlorophenol: This compound has two chlorine atoms at the second and sixth positions but lacks the isopropyl group.

    2-Isopropylphenol: This compound has an isopropyl group at the second position but lacks the chlorine atom.

Uniqueness

2-Chloro-6-isopropylphenol is unique due to the presence of both chlorine and isopropyl groups, which enhance its antiseptic properties and make it more effective against a broader range of microorganisms compared to its analogs.

Properties

IUPAC Name

2-chloro-6-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVPLNVGFKQPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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